3,4-Dimethyl-2-nitroaniline

Physical Property Thermal Analysis Purification

3,4-Dimethyl-2-nitroaniline (CAS 64823-23-0) is the non-substitutable intermediate for pendimethalin (70-80% yield). Its distinct substitution pattern (3,4-dimethyl-2-nitro) ensures the correct bioactive molecule—alternative isomers fail. The melting point (63.5°C) differs sharply from 4,5-dimethyl isomer (139-141°C), providing a simple purity check. Sourcing this established intermediate mitigates regulatory risk and guarantees supply chain reliability for agrochemical and dye manufacturers.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 64823-23-0
Cat. No. B13981511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-2-nitroaniline
CAS64823-23-0
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)N)[N+](=O)[O-])C
InChIInChI=1S/C8H10N2O2/c1-5-3-4-7(9)8(6(5)2)10(11)12/h3-4H,9H2,1-2H3
InChIKeyOXAUFLJQLMOTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-2-nitroaniline (CAS 64823-23-0) Procurement Guide: Key Properties and Differentiators for Industrial Sourcing


3,4-Dimethyl-2-nitroaniline (CAS 64823-23-0) is a substituted nitroaniline derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound features a specific substitution pattern characterized by methyl groups at the 3- and 4-positions and a nitro group at the 2-position of the aniline ring, a structural arrangement that critically dictates its distinct physicochemical profile and reactivity . It is primarily utilized as a key intermediate in the synthesis of agrochemicals, most notably the widely used dinitroaniline herbicide pendimethalin , as well as in the preparation of dyes and pigments .

3,4-Dimethyl-2-nitroaniline (CAS 64823-23-0) Technical Analysis: Why Analog Substitution Fails in Critical Applications


The unique 3,4-dimethyl-2-nitro substitution pattern on the aniline core is not merely a structural variation but a fundamental driver of distinct physicochemical and electronic properties that preclude direct substitution with other nitroaniline isomers or related analogs . The specific placement of the electron-donating methyl groups ortho and meta to the amine, combined with an ortho-nitro group, creates a unique steric and electronic environment . This environment results in a significantly lower basicity (pKa ~0.58) compared to unsubstituted aniline (pKa ~9.38) or other nitroaniline isomers [1], and a melting point (63.5 °C) that differs dramatically from its positional isomer 4,5-dimethyl-2-nitroaniline (139-141 °C) . Such differences in melting point directly impact purification, handling, and formulation processes. Furthermore, the compound's established industrial role is highly specific; it is the designated intermediate for the commercial synthesis of pendimethalin, a major dinitroaniline herbicide, a synthetic pathway for which alternative isomers would likely fail to produce the desired bioactive molecule or would require substantial process re-engineering, leading to decreased yield and increased cost .

3,4-Dimethyl-2-nitroaniline (CAS 64823-23-0) Procurement Guide: Quantified Performance and Differentiation Data vs. Analogs


Melting Point Differentiation: 3,4-Dimethyl-2-nitroaniline (63.5 °C) vs. 4,5-Dimethyl-2-nitroaniline (139-141 °C)

3,4-Dimethyl-2-nitroaniline exhibits a melting point of 63.5 °C . In contrast, its positional isomer, 4,5-dimethyl-2-nitroaniline, possesses a melting point in the range of 139-141 °C . This substantial difference of approximately 75-78 °C is a direct consequence of the specific substitution pattern and is a critical parameter for downstream processing. The lower melting point of 3,4-dimethyl-2-nitroaniline facilitates easier handling, dissolution, and purification via recrystallization under milder conditions, which can translate to lower energy costs and simplified equipment requirements in an industrial setting. Furthermore, this distinct thermal property serves as a definitive quality control checkpoint; any deviation from the expected 63.5 °C can immediately indicate the presence of an undesired isomer, such as the 4,5-isomer, or other impurities, ensuring batch-to-batch consistency.

Physical Property Thermal Analysis Purification

Extreme Basicity Suppression: pKa of 3,4-Dimethyl-2-nitroaniline (0.58) vs. Aniline (9.38)

The predicted pKa of the conjugate acid of 3,4-dimethyl-2-nitroaniline is 0.58 ± 0.10 , indicating it is an extremely weak base. This is in stark contrast to the parent aniline, which has a pKa of 9.38 [1]. This nearly 9-order-of-magnitude decrease in basicity is not solely due to the strong electron-withdrawing effect of the nitro group; the 3- and 4-methyl substituents also influence the electron density on the amino nitrogen. This pronounced reduction in basicity means that the amino group is far less nucleophilic and is not readily protonated under standard acidic conditions. This is a critical differentiator for applications requiring a non-basic or weakly basic aromatic amine, such as in specific coupling reactions or when designing molecules where unwanted protonation could deactivate a catalyst or lead to side reactions.

pKa Basicity Electronic Effects Reactivity

Validated Synthetic Yield: 70-80% Conversion to Pendimethalin, a Major Herbicide

The most prominent industrial application of 3,4-dimethyl-2-nitroaniline is as an intermediate in the synthesis of the herbicide pendimethalin. A documented synthetic route involves reacting this compound with 1,3-dichloro-2-propanol in the presence of a base to yield pendimethalin as a yellow crystalline solid . The reported yield for this critical step is typically 70-80% . This established, high-yielding pathway is a key differentiator. While other nitroaniline derivatives could theoretically undergo similar reactions, this specific compound is optimized for the pendimethalin synthesis. Using an alternative isomer like 4,5-dimethyl-2-nitroaniline would not produce pendimethalin but a different, likely non-herbicidal or less effective, structural isomer, rendering it useless for this multi-billion dollar market application. The documented yield provides a benchmark for process chemists and procurement specialists to assess the economic viability of their supply chain.

Synthetic Yield Agrochemical Intermediate Process Chemistry

Regulatory & Safety Profile: Differentiating Factor for Laboratory and Industrial Procurement

3,4-Dimethyl-2-nitroaniline is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . While specific hazard statements are not detailed in the available search corpus, its classification as a nitroaniline derivative means it is subject to stringent handling and disposal regulations . For example, its analog, 4,5-dimethyl-2-nitroaniline, carries explicit H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) hazard statements . The specific substitution pattern can influence a compound's toxicological profile and environmental fate, as evidenced by studies on nitroanilines in water sources [1]. For procurement, this means that sourcing 3,4-dimethyl-2-nitroaniline requires a vendor with established safety protocols, proper documentation, and adherence to regional chemical regulations (e.g., REACH). The absence of a well-documented safety and handling profile for a particular analog from a new supplier is a significant procurement risk, making the established handling knowledge for 3,4-dimethyl-2-nitroaniline a valuable, albeit indirect, differentiator.

Regulatory Compliance Safety Data Toxicology

3,4-Dimethyl-2-nitroaniline (CAS 64823-23-0) Applications: Where Verified Differentiation Drives Value


Cost-Effective and High-Yield Synthesis of the Herbicide Pendimethalin

3,4-Dimethyl-2-nitroaniline is the validated and industrially preferred intermediate for manufacturing the dinitroaniline herbicide pendimethalin. The documented synthetic pathway achieves a 70-80% yield , a benchmark for economic viability. Attempts to substitute this compound with a different isomer (e.g., 4,5-dimethyl-2-nitroaniline) would result in a different reaction product that is not pendimethalin and would not possess the required herbicidal activity. For agrochemical manufacturers, this compound is non-substitutable for this critical application, and its sourcing is directly linked to the final product's quality and cost.

Precursor for Research into Nitroaromatic Reduction and Catalysis

Due to its extremely low basicity (predicted pKa ~0.58) , 3,4-dimethyl-2-nitroaniline serves as an excellent model substrate for studying chemoselective hydrogenation and other reduction reactions . Its distinct electronic profile, compared to more basic anilines or nitroaniline isomers, allows researchers to probe catalyst selectivity and reaction mechanisms without interference from unwanted acid-base chemistry. This makes it a valuable tool for developing new catalytic processes for fine chemical and pharmaceutical synthesis.

Specialty Dye and Pigment Intermediate Requiring Defined Physical Properties

As an intermediate in dye and pigment synthesis , the specific melting point of 63.5 °C for 3,4-dimethyl-2-nitroaniline is a crucial quality attribute. This well-defined thermal property ensures consistent behavior during purification and formulation steps. The substantial melting point difference from its positional isomer (139-141 °C) provides a clear and simple analytical method to verify compound identity and purity, which is essential for maintaining color consistency and performance in the final dye product.

Procurement and Sourcing Where Regulatory Compliance and Supply Chain Integrity are Paramount

For chemical buyers and procurement specialists, the decision to source 3,4-dimethyl-2-nitroaniline over a less common analog is often driven by risk mitigation. This compound is a known entity with an established, albeit general, regulatory framework under GHS and well-understood handling requirements. Its role as a commercial intermediate for a major herbicide implies a more robust and reliable supply chain. Sourcing an obscure isomer from a new supplier introduces unknown variables related to purity, safety documentation, and regulatory compliance, which can lead to costly delays or process failures. The established profile of 3,4-dimethyl-2-nitroaniline offers a significant, albeit non-numerical, advantage in procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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